



Application Notes and Protocols for (24R)-MC 976 in Cancer Cell Lines

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Compound of Interest		
Compound Name:	(24R)-MC 976	
Cat. No.:	B1139301	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for the vitamin D analog (24R)-MC 976. The following application notes and protocols are based on the well-documented anti-cancer properties of the broader class of vitamin D analogs, such as calcitriol and its other synthetic derivatives. Researchers should consider this a generalized guide and optimize these protocols for their specific cancer cell lines and experimental conditions.

Introduction to (24R)-MC 976 and Vitamin D Analogs in Cancer Research

(24R)-MC 976 is a synthetic analog of Vitamin D. Vitamin D analogs are a class of compounds that mimic the biological activities of calcitriol, the active form of vitamin D3. Extensive research has demonstrated the potent anti-cancer effects of vitamin D analogs across a variety of cancer cell lines. These effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, apoptosis, and angiogenesis.[1][2][3]

The primary rationale for using synthetic vitamin D analogs like **(24R)-MC 976** in cancer research is to leverage the anti-neoplastic properties of calcitriol while potentially offering an improved therapeutic window, such as reduced hypercalcemic side effects.[4] The anti-tumor activities of vitamin D analogs include:



- Inhibition of Cell Proliferation: Induction of cell cycle arrest, typically at the G0/G1 or G1/S
 phase transition, through the upregulation of cyclin-dependent kinase inhibitors (CKIs) like
 p21 and p27.
- Induction of Apoptosis: Promotion of programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family.
- Promotion of Cell Differentiation: Encouraging cancer cells to differentiate into more mature, less proliferative phenotypes.
- Inhibition of Angiogenesis and Metastasis: Downregulation of factors that promote the formation of new blood vessels and cellular invasion.

These application notes provide a framework for investigating the anti-cancer effects of **(24R)-MC 976** in various cancer cell lines.

Data Presentation: Representative Anti-Proliferative Activity of Vitamin D Analogs

The following table summarizes representative IC50 values for various vitamin D analogs in different cancer cell lines, illustrating their anti-proliferative efficacy. Note: These values are for illustrative purposes and are not specific to (24R)-MC 976.

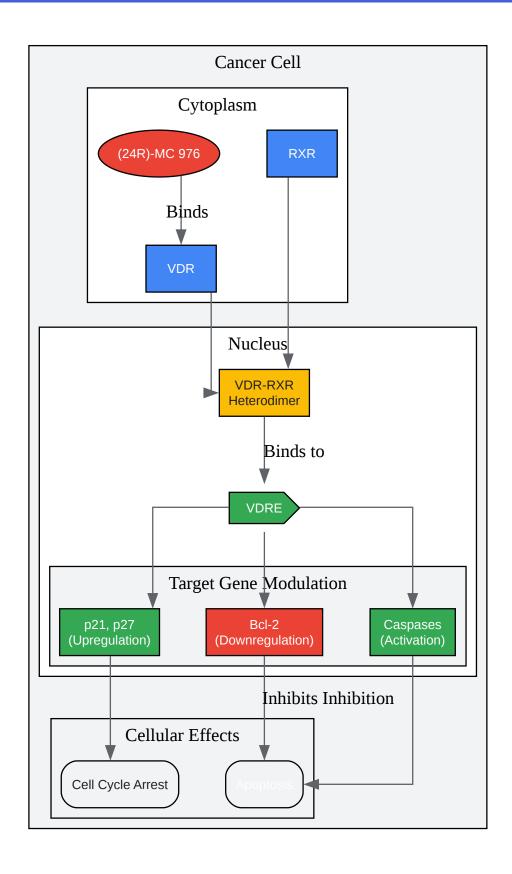


Vitamin D Analog	Cancer Cell Line	Cancer Type	IC50 (nM)	Reference
Calcitriol	MCF-7	Breast Cancer	10 - 100	General Literature
Calcitriol	LNCaP	Prostate Cancer	1 - 50	General Literature
Calcitriol	HL-60	Leukemia	50 - 200	General Literature
EB1089	MDA-MB-231	Breast Cancer	1 - 10	General Literature
Seocalcitol	PANC-1	Pancreatic Cancer	10 - 150	General Literature

Signaling Pathways

Vitamin D analogs exert their effects by binding to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.





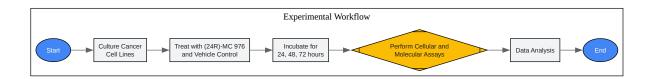
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Caption: Signaling pathway of (24R)-MC 976 in a cancer cell.



Experimental ProtocolsCell Culture and Treatment

- Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer, HL-60 for leukemia).
- Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Preparation of (24R)-MC 976 Stock Solution: Dissolve (24R)-MC 976 in a suitable solvent such as ethanol or DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
 Store at -20°C or -80°C, protected from light.
- Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of **(24R)-MC 976**. A vehicle control (medium with the same concentration of solvent) should always be included.



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